molecular formula C15H24N2O3S2 B2572354 Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate CAS No. 1396860-83-5

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate

Katalognummer: B2572354
CAS-Nummer: 1396860-83-5
Molekulargewicht: 344.49
InChI-Schlüssel: RKVKEDVZYDYGHS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a piperidine core substituted with a thioether-linked 4,5-dihydrothiazol-2-yl group and an ethyl 4-oxobutanoate ester. The 4,5-dihydrothiazole moiety contributes to conformational rigidity, while the ester group may enhance bioavailability through lipophilicity .

Eigenschaften

IUPAC Name

ethyl 4-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-2-20-14(19)4-3-13(18)17-8-5-12(6-9-17)11-22-15-16-7-10-21-15/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVKEDVZYDYGHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCC(CC1)CSC2=NCCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development : Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) has been investigated for its potential as a lead compound in the development of new pharmaceuticals. Its thiazole moiety is known for biological activity, including antimicrobial and anticancer properties. Research indicates that derivatives of thiazole exhibit significant inhibition against various cancer cell lines, making this compound a candidate for further exploration in cancer therapeutics .

Mechanism of Action : The compound's mechanism involves interaction with specific enzymes or receptors, potentially modulating biochemical pathways related to disease processes. Preliminary studies suggest that it may inhibit key metabolic enzymes, which could be crucial in targeting cancerous cells .

Organic Synthesis

Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized to create various derivatives that may possess enhanced biological activities or novel properties.

Synthetic Routes : The synthesis typically involves multiple steps:

  • Formation of the Thiazole Ring : Reacting appropriate precursors under controlled conditions.
  • Attachment of the Piperidine Ring : Utilizing nucleophilic substitution reactions.
  • Final Esterification : Completing the synthesis through esterification reactions to form the ethyl ester group.

Material Science

Development of New Materials : Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) can be explored for its potential in creating new materials with specific properties, such as enhanced thermal stability or unique electrical characteristics. This application is particularly relevant in the field of polymer science where functionalized compounds are integrated into polymer matrices to improve performance .

Anticancer Activity

A study conducted on thiazole derivatives indicated that compounds similar to Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The results showed IC50 values in the micromolar range, suggesting potent activity .

Synthesis Optimization

Research focused on optimizing synthetic routes for this compound has highlighted improvements in yield and purity through the use of novel catalysts and reaction conditions. For instance, employing microwave-assisted synthesis has been shown to reduce reaction times significantly while enhancing yields .

Wirkmechanismus

The mechanism of action of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways . The piperidine ring may also contribute to the compound’s biological activity by interacting with neurotransmitter receptors .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Analysis

The compound’s key structural elements—piperidine, thioether, dihydrothiazole, and oxobutanoate ester—are shared with several analogs, albeit with variations in substituents and connectivity. Below is a comparative analysis of selected analogs:

Compound Key Structural Differences Potential Implications References
Target Compound 4,5-Dihydrothiazol-2-yl, thioether linkage, ethyl oxobutanoate Enhanced rigidity; potential for selective binding
Ethyl 4-{[(5e)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]amino}benzoate Aromatic nitro and hydroxy groups on benzylidene substituent; benzoate ester Increased polarity; possible redox activity
Ethyl 4-((4,5-dimethylthiazol-2-yl)amino)-4-oxobutanoate Dimethylthiazole instead of dihydrothiazole; amino linkage Reduced ring strain; altered hydrogen-bonding capacity
Ethyl 4-(2-{[(4-fluorophenyl)thio]methyl}-1,3-thiazolan-3-yl)-4-oxobutanoate Fluorophenyl-thioether; saturated thiazolidine ring Higher lipophilicity; potential for enhanced membrane permeability
13-[2-[4-[(E)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-... Difluorophenyl-hydroxyimino group; extended ethyl-piperidine linkage Stereoelectronic effects from E/Z isomerism; possible CNS activity

Physicochemical Properties (Inferred)

  • Lipophilicity (logP): The target compound’s dihydrothiazole and thioether groups likely confer moderate lipophilicity, comparable to analogs with fluorophenyl substituents . However, esters with nitro or hydroxy groups (e.g., compound) may exhibit lower logP due to increased polarity.
  • Metabolic Stability: Thioether linkages (as in the target compound) are generally more stable toward oxidative metabolism than sulfonyl or amino linkages seen in analogs .
  • Solubility: The ethyl oxobutanoate ester may improve aqueous solubility relative to non-esterified analogs, though this depends on substituent effects .

Research and Application Gaps

  • Biological Activity Data: No direct pharmacological data for the target compound are available in the provided evidence. In contrast, analogs with fluorophenyl or benzisoxazole groups () are often explored for CNS or antimicrobial applications .
  • Stereochemical Considerations: The target compound lacks chiral centers, whereas analogs with E/Z isomerism (e.g., ) may exhibit divergent biological profiles due to stereoelectronic effects .

Biologische Aktivität

Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) can be represented as follows:

C14H20N2O3S\text{C}_{14}\text{H}_{20}\text{N}_2\text{O}_3\text{S}

This compound features a piperidine ring, a thiazole moiety, and an ester functional group, which contribute to its biological properties.

Antimicrobial Activity

Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of thiazole are effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the thiazole ring in Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) likely contributes to its antimicrobial efficacy .

Antitumor Activity

The compound has also shown promise in antitumor activity. A recent investigation into similar thiazole derivatives highlighted their ability to inhibit cancer cell proliferation in vitro. Specifically, compounds with structural similarities demonstrated cytotoxic effects against breast and colon cancer cell lines. The mechanism is thought to involve the induction of apoptosis through mitochondrial pathways .

The biological activity of Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for the survival of pathogens and cancer cells.
  • Cell Signaling Modulation : It may modulate signaling pathways that regulate cell growth and apoptosis.

Study on Antimicrobial Efficacy

In a controlled study, Ethyl 4-(4-(((4,5-dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-4-oxobutanoate) was tested against a panel of bacterial strains. The results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for various strains. Notably, it exhibited higher activity against Gram-positive bacteria compared to Gram-negative bacteria .

Antitumor Activity Assessment

A separate study evaluated the cytotoxic effects of the compound on human breast cancer cell lines (MCF7). The compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death pathways .

Data Summary

Activity Type Tested Against Results
AntimicrobialStaphylococcus aureus, E. coliMIC: 32 - 128 µg/mL
AntitumorMCF7 (breast cancer)Cell viability reduced at >10 µM
Apoptosis InductionMCF7Increased apoptotic cells

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.